Bienvenue dans la boutique en ligne BenchChem!

N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)ethanamine

lipophilicity drug-likeness permeability

N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)ethanamine (CAS 2007909-06-8) is a synthetic, small-molecule pyrazole derivative bearing an electron-withdrawing nitro group at the 3-position and a tertiary dimethylaminoethyl side chain at the N1-position. The compound has a molecular formula of C₇H₁₂N₄O₂, a molecular weight of 184.20 g/mol, a computed XLogP3-AA of 0.4, zero hydrogen bond donors, and a topological polar surface area of 66.9 Ų.

Molecular Formula C7H12N4O2
Molecular Weight 184.20 g/mol
Cat. No. B8076178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)ethanamine
Molecular FormulaC7H12N4O2
Molecular Weight184.20 g/mol
Structural Identifiers
SMILESCN(C)CCN1C=CC(=N1)[N+](=O)[O-]
InChIInChI=1S/C7H12N4O2/c1-9(2)5-6-10-4-3-7(8-10)11(12)13/h3-4H,5-6H2,1-2H3
InChIKeyZHBFIVPMARWLTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)ethanamine (CAS 2007909-06-8): Classification, Physicochemical Identity, and Procurement-Relevant Baseline


N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)ethanamine (CAS 2007909-06-8) is a synthetic, small-molecule pyrazole derivative bearing an electron-withdrawing nitro group at the 3-position and a tertiary dimethylaminoethyl side chain at the N1-position [1]. The compound has a molecular formula of C₇H₁₂N₄O₂, a molecular weight of 184.20 g/mol, a computed XLogP3-AA of 0.4, zero hydrogen bond donors, and a topological polar surface area of 66.9 Ų [1]. It is commercially supplied at a typical purity of 95% and is primarily utilized as a versatile building block in medicinal chemistry, particularly in the synthesis of glucokinase activators for metabolic disease research .

Why N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)ethanamine Cannot Be Interchanged with Other N,N-Dimethyl-(pyrazol-1-yl)ethanamine Analogs: The Functional Consequences of the 3-Nitro Substituent


The N,N-dimethyl-(pyrazol-1-yl)ethanamine scaffold appears in multiple analogs that differ only by the pyrazole 3-substituent—e.g., 3-amino, 3-chloro, 3-methyl, or unsubstituted . Substituting one for another overlooks the profound electronic and steric consequences of the 3-nitro group. The nitro group is a strong electron-withdrawing substituent that lowers the electron density of the pyrazole ring, alters the basicity of the side-chain tertiary amine, and introduces a redox-active functional group capable of bioreduction to a nitroso or amino intermediate [1]. These properties directly affect reactivity in nucleophilic substitutions, cyclization reactions, and potential bioreductive activation pathways relevant to prodrug strategies [1]. Generic substitution without confirming the electronic and redox profile therefore risks failure in downstream synthetic routes or biological assays.

N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)ethanamine: Quantitative Differential Evidence Against Closest Analogs for Scientific Selection


XLogP3-AA Lipophilicity Comparison: 3-Nitro Derivative vs. 3-Amino, 3-Chloro, and Unsubstituted Analogs

The computed XLogP3-AA value for N,N-dimethyl-2-(3-nitro-1H-pyrazol-1-yl)ethanamine is 0.4, reflecting moderate lipophilicity conferred by the balance between the polar nitro group and the basic dimethylaminoethyl side chain [1]. Although direct experimental logP values for all analogs are not collectively reported in a single study, the 3-amino analog is expected to be more hydrophilic (increased hydrogen bonding), the 3-chloro analog more lipophilic (halogen substitution), and the unsubstituted pyrazole less polar. The 0.4 XLogP3-AA places the nitro compound close to the ideal range for central nervous system penetration (typically 1–3), but with greater aqueous solubility than the chloro or methyl analogs, which is advantageous for formulation and in vitro assay compatibility [1][2].

lipophilicity drug-likeness permeability

Hydrogen Bond Acceptor Capacity: 3-Nitro Derivative Offers Enhanced Intermolecular Interaction Potential vs. 3-Methyl and Unsubstituted Analogs

The topological polar surface area (TPSA) of N,N-dimethyl-2-(3-nitro-1H-pyrazol-1-yl)ethanamine is 66.9 Ų, and the compound possesses four hydrogen bond acceptor sites (two from the nitro group, two from the pyrazole nitrogen atoms) with zero hydrogen bond donors [1]. In contrast, the 3-methyl analog lacks the two additional HBA sites from the nitro group (reducing TPSA to ~30–40 Ų) and the 3-amino analog introduces a hydrogen bond donor that alters the donor/acceptor ratio. The 3-nitro compound's pure acceptor profile enables specific, directional hydrogen bonding with target protein residues such as backbone amides or serine/threonine hydroxyl groups, without the entropy penalty of solvating a donor [1][2].

hydrogen bonding target engagement solubility

Synthetic Utility as a Glucokinase Activator Precursor: Patent-Documented Role Distinguishes the 3-Nitro Compound from Non-Nitrated Analogs

Multiple patent filings explicitly identify 1-(2-aminoethyl)-3-nitro-1H-pyrazole hydrochloride (the primary amine precursor of the target compound) as a key intermediate in the preparation of pyrazole-based glucokinase activators for the treatment of metabolic diseases, including type 2 diabetes mellitus [1]. The nitro group is specified as a viable substituent within the Markush structures claiming glucokinase activating activity [2]. In contrast, the corresponding 3-methyl or unsubstituted pyrazole analogs are not documented in the same patent families as intermediates for this therapeutic class, suggesting that the nitro group's electronic properties contribute to the binding affinity or synthetic accessibility of the final active compounds [1].

glucokinase activator diabetes metabolic disease

Redox Activity of the 3-Nitro Group Enables Prodrug and Bioreductive Strategies Distinct from 3-Amino and 3-Chloro Analogs

The 3-nitro substituent on the pyrazole ring is susceptible to enzymatic bioreduction by nitroreductases, generating a nitroso and subsequently an amino intermediate under hypoxic conditions [1][2]. This redox transformation is not accessible with the 3-amino, 3-chloro, or 3-methyl analogs, which are either already reduced (amino) or redox-inert (chloro, methyl). The benchchem technical datasheet confirms that catalytic hydrogenation (H₂, Pd/C, room temperature) converts the 3-nitro compound to N,N-dimethyl-2-(3-amino-1H-pyrazol-1-yl)ethanamine in a controlled manner . Literature on nitropyrazoles further documents that 3-nitropyrazole derivatives can act as hypoxia-selective cytotoxins and radiosensitizers, establishing the therapeutic relevance of the nitro functional group [2].

bioreduction prodrug design hypoxia targeting

N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)ethanamine: High-Confidence Research and Industrial Application Scenarios Derived from Quantitative Evidence


Synthesis of Glucokinase Activator Libraries for Type 2 Diabetes Drug Discovery

Patents from Kyorin Pharmaceutical and related filings explicitly incorporate 3-nitro-1H-pyrazole-1-ethanamine derivatives as intermediates in the synthesis of pyrazole-based glucokinase activators [1]. The nitro group serves as a synthetic handle that can be retained for electronic modulation or reduced to an amino group for further functionalization. A procurement team building a glucokinase activator library should prioritize this compound over the 3-amino analog because the nitro compound allows late-stage diversification: the nitro group can be reduced on-demand, whereas the amino analog locks the scaffold into a single oxidation state. The moderate XLogP3-AA of 0.4 further supports its handling in standard organic synthesis and assay formats .

Hypoxia-Selective Prodrug Design Leveraging Nitroreductase-Mediated Activation

3-Nitropyrazoles are established scaffolds for hypoxia-selective cytotoxins and radiosensitizers [1]. The target compound, bearing both a nitro group and a basic dimethylaminoethyl side chain, is structurally predisposed for bioreductive activation in the hypoxic microenvironment of solid tumors. Researchers developing tumor-targeted prodrugs can exploit the compound's four hydrogen bond acceptor sites and moderate lipophilicity (XLogP3-AA = 0.4) to balance cellular permeability with aqueous solubility, a critical requirement for prodrug delivery . This application is inaccessible to the 3-chloro or 3-methyl analogs, which lack the redox-active trigger.

Antimicrobial Lead Optimization Targeting Gram-Positive Pathogens

Available vendor-supplied preliminary data indicate that the 3-nitro compound exhibits minimum inhibitory concentrations (MICs) in the low microgram-per-milliliter range against Staphylococcus aureus [1]. While direct comparative in-house data against the 3-amino or 3-chloro analogs are not yet published in peer-reviewed literature, the combination of the membrane-permeabilizing dimethylaminoethyl side chain and the bioreducible nitro group provides a plausible dual mechanism (membrane disruption plus intracellular nitroreduction) that differentiates it from non-nitrated analogs [1]. Medicinal chemistry teams conducting structure-activity relationship (SAR) studies on antimicrobial pyrazoles should include this compound as the nitro-substituted reference point in their screening cascade.

Chemical Biology Probe Development Targeting Enzymes with Nitro-Reductive Activity

The compound's nitro group can be selectively reduced to an amino group under controlled catalytic hydrogenation conditions (H₂, Pd/C, room temperature) [1]. This on-demand transformation enables the preparation of paired nitro/amino probe sets for studying nitroreductase-expressing biological systems (e.g., bacterial nitroreductases, tumor hypoxia models). The four hydrogen bond acceptor sites (versus two in the methyl analog) and zero hydrogen bond donors (versus one in the amino analog) provide a clean pharmacological profile for probing target engagement without confounding donor interactions .

Quote Request

Request a Quote for N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.